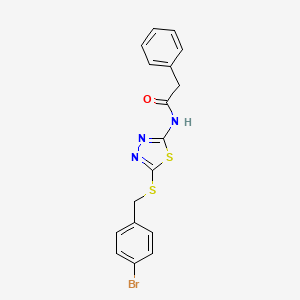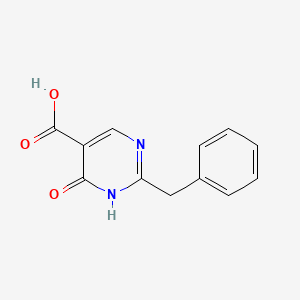![molecular formula C22H23NO3 B3012683 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2034458-66-5](/img/structure/B3012683.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a cyclopropane carboxamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis to obtain benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and methoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .
Aplicaciones Científicas De Investigación
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl group and cyclopropane carboxamide structure also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Compounds like 5-phenyl-1-benzofuran-2-yl derivatives have similar structures and biological activities.
Indole derivatives: Indole-3-acetic acid and its derivatives share some structural similarities and biological properties with benzofuran compounds.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane carboxamide structure, in particular, sets it apart from other benzofuran and indole derivatives, providing unique opportunities for research and application .
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15(13-17-14-16-7-3-5-9-19(16)26-17)23-21(24)22(11-12-22)18-8-4-6-10-20(18)25-2/h3-10,14-15H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSJUPGPZATJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B3012620.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)
